![molecular formula C16H20N2O2 B7474490 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. PCP is a synthetic compound that belongs to the class of arylcyclohexylamines and has been shown to have a range of biological effects. In
Wirkmechanismus
The mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is complex and not fully understood. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is known to interact with a range of receptors in the brain, including N-methyl-D-aspartate (NMDA) receptors, dopamine receptors, and sigma receptors. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to inhibit the activity of NMDA receptors, leading to a reduction in glutamate activity in the brain. This reduction in glutamate activity is thought to be responsible for many of the effects of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the central nervous system.
Biochemical and Physiological Effects:
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to produce analgesia, anesthesia, and dissociative effects. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been shown to produce hallucinations and delusions, as well as impairments in memory and cognition. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to increase the release of dopamine in the brain, leading to a range of effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of advantages for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a synthetic compound, which means that it can be easily synthesized in the lab. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively stable, which means that it can be stored for long periods of time without degrading. However, 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has a number of limitations for use in lab experiments. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is a controlled substance, which means that it can be difficult to obtain for research purposes. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also highly toxic, which means that it must be handled with care in the lab.
Zukünftige Richtungen
There are a number of future directions for 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one research. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been shown to have potential therapeutic applications for a range of neurological disorders, including schizophrenia and depression. Further research is needed to fully understand the mechanism of action of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one and its effects on the central nervous system. Additionally, there is a need for the development of new synthetic compounds that can interact with the same biological systems as 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, but with fewer side effects and less toxicity.
Synthesemethoden
The synthesis of 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one with hydroxylamine hydrochloride to form 1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one oxime. This oxime is then reduced with sodium borohydride to form 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been used in a variety of scientific research applications due to its ability to interact with a range of biological systems. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been studied for its potential use as an anesthetic, as well as for its effects on the central nervous system. 1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential use in treating a range of neurological disorders, including schizophrenia and depression.
Eigenschaften
IUPAC Name |
1-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-7-4-10-18(15)12-13-5-3-6-14(11-13)16(20)17-8-1-2-9-17/h3,5-6,11H,1-2,4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUQPTNSRWEBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

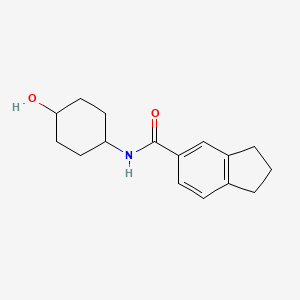
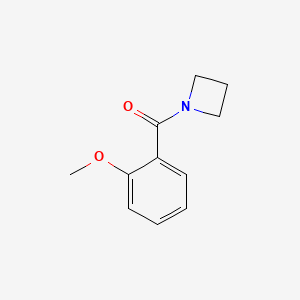
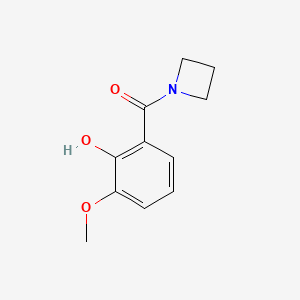

![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
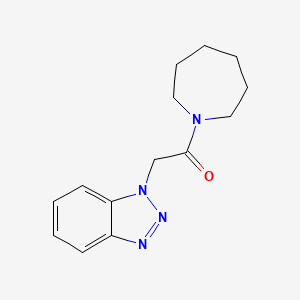

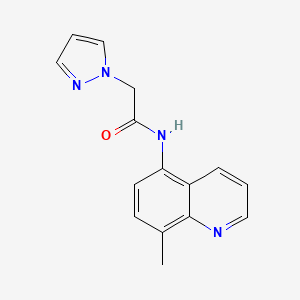
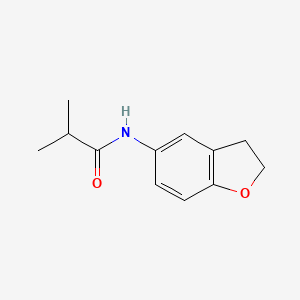
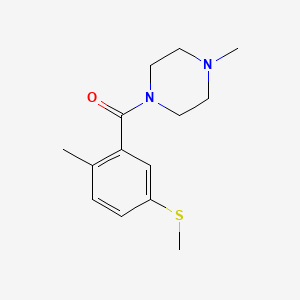


![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
